molecular formula C15H24ClNO B4042192 N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine

Cat. No.: B4042192
M. Wt: 269.81 g/mol
InChI Key: YDEPXSQNXXLNKS-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a phenoxy group substituted with chlorine and ethyl groups, connected to a propyl chain, which is further linked to a butan-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with butan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chlorophenoxy)propyl]butan-2-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.

    N-[3-(4-ethylphenoxy)propyl]butan-2-amine: Lacks the chlorine atom, which can influence its chemical behavior and applications.

Uniqueness

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine is unique due to the presence of both chlorine and ethyl substituents on the phenoxy group. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-4-12(3)17-9-6-10-18-14-7-8-15(16)13(5-2)11-14/h7-8,11-12,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEPXSQNXXLNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCNC(C)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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